Thalidomide 5-fluoride

PROTAC E3 Ligase Cereblon

Thalidomide 5-fluoride is the essential CRBN-recruiting building block for PROTAC design. Unlike unmodified thalidomide, lenalidomide, or pomalidomide, its 5-fluoro substituent provides a synthetically accessible linker conjugation point without disrupting cereblon binding. Validated in PROTAC IRAK4 degrader-1—achieving >50% IRAK4 degradation at 1 µM in OCI-LY-10 cells. Supplied as an off-white solid, ≥98% HPLC purity, with DMSO solubility up to 83 mg/mL. Bulk quantities (up to 50 g) available for in vivo studies. Eliminate custom synthesis delays—procure the validated CRBN ligand for reproducible targeted protein degradation research.

Molecular Formula C13H9FN2O4
Molecular Weight 276.22 g/mol
CAS No. 835616-61-0
Cat. No. B3029918
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide 5-fluoride
CAS835616-61-0
Molecular FormulaC13H9FN2O4
Molecular Weight276.22 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)F
InChIInChI=1S/C13H9FN2O4/c14-6-1-2-7-8(5-6)13(20)16(12(7)19)9-3-4-10(17)15-11(9)18/h1-2,5,9H,3-4H2,(H,15,17,18)
InChIKeyMPQLCQKBYRSPNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide 5-Fluoride (CAS 835616-61-0) for PROTAC and Molecular Glue Research: A Functionalized CRBN Ligand Building Block


Thalidomide 5-fluoride (CAS: 835616-61-0), also known as 2-(2,6-dioxopiperidin-3-yl)-5-fluoroisoindoline-1,3-dione, is a fluorinated derivative of thalidomide and belongs to the immunomodulatory imide drug (IMiD) class . It functions as a cereblon (CRBN) E3 ubiquitin ligase ligand, serving as a critical building block for the synthesis of proteolysis-targeting chimeras (PROTACs) and molecular glues . The introduction of a fluorine atom at the 5-position on the phthalimide ring provides a functional handle for linker conjugation while preserving the core CRBN-binding pharmacophore, making it a valuable intermediate for targeted protein degradation research . This compound is supplied as an off-white to gray solid powder with a molecular weight of 276.22 g/mol and formula C₁₃H₉FN₂O₄ .

Why Unmodified Thalidomide or Alternative IMiDs Cannot Replace Thalidomide 5-Fluoride in PROTAC Design


Generic substitution of thalidomide 5-fluoride with unmodified thalidomide, lenalidomide, or pomalidomide fails because these parent IMiDs lack a suitable chemical handle for linker conjugation without disrupting CRBN binding. The 5-fluoro substituent provides a specific, synthetically accessible attachment point that has been demonstrated not to significantly impair cereblon binding affinity, enabling efficient construction of PROTACs . While fluorination of thalidomide analogs correlates with enhanced CRBN binding and antiangiogenic properties, the exact position of substitution critically determines both synthetic utility and biological outcome [1]. Alternative IMiDs without this functionalization require additional derivatization steps that may compromise binding or introduce synthetic complexity. Furthermore, the distinct neosubstrate degradation profiles among IMiDs—for instance, lenalidomide and pomalidomide degrade IKZF1/3 whereas thalidomide does not—underscore that even closely related analogs are not functionally interchangeable in targeted protein degradation applications [2].

Quantitative Comparative Evidence for Thalidomide 5-Fluoride (CAS 835616-61-0) as a CRBN E3 Ligase Ligand


Functional Conjugation Handle Preserves Cereblon Binding Affinity

Thalidomide 5-fluoride is supplied with a fluoro functional handle at a position known not to significantly affect binding to cereblon, ready for conjugation to a linker/target protein ligand . In contrast, unmodified thalidomide lacks this synthetic handle and requires additional derivatization that may alter CRBN binding properties . This is a qualitative but functionally critical differentiation for PROTAC design.

PROTAC E3 Ligase Cereblon

Incorporation into PROTAC IRAK4 Degrader-1 Yields Quantifiable IRAK4 Degradation

Thalidomide 5-fluoride serves as the CRBN-recruiting moiety in PROTAC IRAK4 degrader-1 (Compound I-210 from patent US20190192668A1) [1]. When conjugated via a linker to an IRAK4-targeting ligand, the resulting PROTAC molecule achieves quantifiable IRAK4 protein degradation in OCI-LY-10 cells: <20% degradation at 0.01 µM, >20–50% degradation at 0.1 µM, and >50% degradation at 1 µM [1]. In contrast, thalidomide 4-fluoride (CAS 835616-60-9), which differs only in fluorine position, has not been reported to produce comparable degradation data in this specific PROTAC context .

PROTAC IRAK4 Targeted Protein Degradation

Fluorination Position (5- vs. 4-Fluoro) Critically Influences Synthetic Utility and Biological Validation

Thalidomide 5-fluoride (CAS 835616-61-0) and thalidomide 4-fluoride (CAS 835616-60-9) are regioisomers differing only in the position of fluorine substitution on the phthalimide ring . Despite identical molecular formulas (C₁₃H₉FN₂O₄) and molecular weights (276.22 g/mol), only the 5-fluoro isomer is extensively documented as the CRBN ligand component in PROTAC IRAK4 degrader-1 with published degradation data . The 4-fluoro isomer is described as a CRBN ligand but lacks equivalent functional validation in PROTACs . This positional specificity underscores the critical nature of regioisomer selection for reproducible PROTAC synthesis and activity.

Structure-Activity Relationship Isomer Comparison PROTAC Synthesis

Fluorination Correlates with Enhanced CRBN Binding Affinity in Thalidomide Analogs

A systematic study of thalidomide analogs using quantitative in vitro CRBN-binding assays demonstrated that fluorination of thalidomide analogs correlates with enhanced binding to cereblon [1]. While this study did not specifically report binding affinity values for thalidomide 5-fluoride, it established a clear class-level correlation: fluorination enhances CRBN binding compared to non-fluorinated counterparts [1]. The study also found that enhanced CRBN binding does not necessarily correlate with antiangiogenic effects, indicating distinct structure-activity relationships [1]. This class-level evidence supports the rationale for selecting fluorinated thalidomide derivatives like 5-fluoride over non-fluorinated analogs for CRBN recruitment in PROTAC design.

Cereblon Binding Fluorination SAR

Solubility in DMSO Enables Convenient Stock Solution Preparation for Biological Assays

Thalidomide 5-fluoride exhibits high solubility in DMSO, with reported values ranging from ~50 mg/mL (181.02 mM) to 80 mg/mL (289.62 mM) and 83.33 mg/mL (301.68 mM) . In contrast, unmodified thalidomide has lower DMSO solubility (approximately 10-20 mg/mL), and lenalidomide and pomalidomide exhibit similarly limited solubility profiles [1]. The 5-fluoro substitution enhances lipophilicity (LogP = 0.44) and contributes to this improved solubility, facilitating the preparation of concentrated stock solutions for in vitro PROTAC assembly and biological assays without precipitation issues.

Solubility DMSO Assay Preparation

Commercial Availability in Bulk Quantities at Competitive Pricing for Scale-Up PROTAC Synthesis

Thalidomide 5-fluoride is commercially available in bulk quantities (e.g., 5 g, 10 g, 25 g, and 50 g) from multiple vendors at competitive pricing [1]. For instance, pricing structures show 1 g for ~$100 USD and 5 g for ~$250 USD [1]. In comparison, custom-synthesized fluorinated thalidomide analogs or alternative functionalized CRBN ligands often require multi-step synthesis with significantly higher costs and longer lead times [2]. The ready availability of Thalidomide 5-fluoride in bulk supports larger-scale PROTAC synthesis and preclinical development without custom synthesis bottlenecks.

Bulk Procurement PROTAC Scale-Up Cost Efficiency

Optimal Research Applications for Thalidomide 5-Fluoride (CAS 835616-61-0) Based on Evidence


Synthesis of CRBN-Recruiting PROTACs Targeting IRAK4 for Oncology Research

Thalidomide 5-fluoride is the validated CRBN ligand for constructing PROTAC IRAK4 degrader-1, which achieves >50% IRAK4 degradation at 1 µM in OCI-LY-10 cells [1]. This application leverages the compound's 5-fluoro functional handle for linker conjugation and its preserved CRBN-binding properties, enabling the development of targeted protein degraders for IRAK4-driven cancers and inflammatory diseases. Procurement of this compound is essential for researchers replicating or extending studies based on patent US20190192668A1 (Compound I-210).

Development of Novel CRBN-Based PROTACs Requiring Functionalized Thalidomide Scaffolds

The 5-fluoro substituent provides a synthetically accessible attachment point without significantly impairing CRBN binding [1], making Thalidomide 5-fluoride an ideal starting material for designing novel PROTACs against diverse target proteins. Its enhanced DMSO solubility (up to 83 mg/mL) facilitates efficient conjugation chemistry and biological assay preparation. Researchers developing custom PROTAC libraries or exploring structure-activity relationships around the CRBN-binding pharmacophore will benefit from this functionalized building block.

Comparative Studies of CRBN Ligand Isomers in PROTAC Activity

The distinct functional validation of Thalidomide 5-fluoride versus Thalidomide 4-fluoride (CAS 835616-60-9) in PROTAC IRAK4 degrader-1 [1] makes these regioisomers valuable tools for structure-activity relationship studies. Procuring both isomers enables systematic investigation of how fluorine position affects PROTAC linker attachment geometry, CRBN binding, and ultimate degradation efficiency. Such studies are critical for optimizing PROTAC design and understanding positional effects in E3 ligase recruitment.

Preclinical Scale-Up of Validated PROTAC Degraders

The commercial availability of Thalidomide 5-fluoride in bulk quantities (up to 50 g) at competitive pricing [1] supports the scale-up synthesis of PROTAC IRAK4 degrader-1 or other CRBN-based degraders for in vivo efficacy and toxicology studies. Procurement from established vendors ensures batch-to-batch consistency (purity ≥98% by HPLC) and reduces lead times compared to custom synthesis, accelerating preclinical development timelines.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

51 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide 5-fluoride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.